
Kaempferol 3-O-sophoroside
Overview
Description
Kaempferol 3-O-sophoroside is a naturally occurring flavonoid glycoside derived from kaempferol. It is found in various plants, including cultivated mountain ginseng and saffron. This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kaempferol 3-O-sophoroside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. For instance, kaempferol 7-O-glucoside and kaempferol 3-O-rutinoside can be hydrolyzed using β-glucosidase and/or α-L-rhamnosidase to produce kaempferol . Another method involves ultrasound-assisted extraction combined with macroporous resin purification to enrich the flavonoid content from plant sources .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from plant materials followed by purification processes. The use of macroporous resin purification has been shown to significantly increase the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Kaempferol 3-O-sophoroside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycosides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Anti-inflammatory Properties
KPOS has demonstrated significant anti-inflammatory effects, particularly in vascular inflammatory diseases. A study showed that KPOS inhibited lipopolysaccharide (LPS)-induced barrier disruption in human umbilical vein endothelial cells (HUVECs). It reduced neutrophil adhesion and migration by blocking the activation of nuclear factor-κB (NF-κB) and the production of tumor necrosis factor-α (TNF-α) .
Key Findings:
- Inhibition of LPS-induced barrier disruption : KPOS effectively maintained endothelial barrier integrity.
- Reduction in pro-inflammatory cytokines : It suppressed TNF-α and other inflammatory markers.
Antioxidant Activity
KPOS exhibits strong antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role. The compound has been shown to scavenge free radicals and enhance the activity of antioxidant enzymes .
Anticancer Effects
Research indicates that KPOS possesses anticancer properties across various cancer types. It has been linked to inhibiting cell proliferation and inducing apoptosis in cancer cells, including breast and liver cancers. The mechanisms involve modulation of signaling pathways such as MAPK and NF-κB .
Case Study:
- In a study involving hepatocellular carcinoma (HCC) cells, KPOS was found to significantly reduce cell viability and induce apoptosis through caspase activation .
Gastroprotective Effects
KPOS has been investigated for its gastroprotective effects against ethanol-induced gastric inflammation. A mixture containing KPOS was shown to reduce oxidative stress markers and improve histological changes in gastric tissues .
Data Table: Gastroprotective Effects of KPOS
Treatment Group | IL-6 Levels (pg/g protein) | Catalase Activity (U/mL) | Histological Score |
---|---|---|---|
Control | 86.4 ± 56 | 0.0217 ± 0.0012 | Healthy |
Ethanol | 859.2 ± 37.5 | 0.0099 ± 0.0001 | Significant Damage |
KPOS (90 mg/kg) | 285.5 ± 157 | 0.0183 ± 0.0017 | Improved |
Mood Enhancement
Recent studies have explored the potential of KPOS in mood enhancement due to its presence in saffron (Crocus sativus). It activates AMP-activated protein kinase (AMPK), which is implicated in mood regulation and may serve as a target for antidepressant therapies .
Mechanism of Action
Kaempferol 3-O-sophoroside exerts its effects through several molecular targets and pathways:
Inhibition of NF-κB Activation: The compound blocks the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses.
Suppression of TNF-α Production: It inhibits the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.
Activation of AMPK: The compound activates AMP-activated protein kinase (AMPK), promoting autophagy and the production of brain-derived neurotrophic factor (BDNF), which has antidepressant effects.
Comparison with Similar Compounds
Kaempferol 3-O-sophoroside is unique among flavonoid glycosides due to its specific glycosidic linkage and biological activities. Similar compounds include:
Kaempferol 3-O-rutinoside: Another glycoside of kaempferol with similar but distinct biological activities.
Kaempferol 3-O-robinobioside: Known for its antiviral properties.
Kaempferol 3-O-glucoside: Exhibits antioxidant and anti-inflammatory activities.
This compound stands out due to its potent anti-inflammatory and barrier protective effects, making it a promising candidate for therapeutic applications in vascular inflammatory diseases .
Biological Activity
Kaempferol 3-O-sophoroside (KPOS) is a flavonoid glycoside derived from kaempferol, known for its diverse biological activities, including anti-inflammatory, antioxidant, and potential neuroprotective effects. This article explores the biological activity of KPOS, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
KPOS is characterized by a kaempferol backbone with a sophorose sugar moiety. Its molecular formula is , and it exhibits properties typical of flavonoids, including solubility in organic solvents and stability under various pH conditions.
Anti-Inflammatory Activity
KPOS has been shown to exert significant anti-inflammatory effects. In vitro studies demonstrated that KPOS inhibits lipopolysaccharide (LPS)-induced inflammation in human umbilical vein endothelial cells (HUVECs). It does this by:
- Inhibiting the Activation of NF-κB : KPOS blocks the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory responses .
- Reducing TNF-α Production : KPOS significantly reduces the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine .
- Preventing Neutrophil Adhesion and Migration : KPOS inhibits neutrophil adhesion to endothelial cells and their subsequent transendothelial migration, which is crucial in inflammatory processes .
Antioxidant Activity
KPOS exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress markers, thereby protecting cells from oxidative damage. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of KPOS. In a model of corticosterone-induced neurotoxicity, KPOS demonstrated the ability to:
- Promote Synaptogenesis : It enhances synaptic formation in neuronal cells, indicating potential benefits for cognitive function .
- Modulate AMPK Activation : KPOS activates AMP-activated protein kinase (AMPK), which is associated with improved brain-derived neurotrophic factor (BDNF) expression and autophagy enhancement, suggesting its role in mood regulation and depression treatment .
Case Studies and Experimental Findings
Clinical Implications
The therapeutic implications of KPOS are vast:
- Vascular Diseases : Given its ability to maintain endothelial barrier integrity and inhibit inflammatory responses, KPOS may be beneficial in treating vascular inflammatory diseases.
- Neurodegenerative Disorders : Its neuroprotective effects suggest potential applications in conditions like depression and Alzheimer's disease.
- Gastrointestinal Health : The compound's protective effects against gastric inflammation highlight its potential use in gastrointestinal disorders.
Properties
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZDFKLGDGSGEO-UJECXLDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941769 | |
Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19895-95-5, 30373-88-7 | |
Record name | Kaempferol 3-O-sophoroside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19895-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kaempferol 3-O-sophoroside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavone, 3,4',5,7-tetrahydroxy-, 3-(glucosylglucoside) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030373887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOPHORAFLAVONOLOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1196Z645 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Kaempferol 3-O-sophoroside has been shown to increase the cellular activity of rat osteoblast MC3T3-E1 cells, promoting cell proliferation, differentiation, and mineralization. [] These effects are significantly compromised by blocking the estrogen receptor signaling pathway with tamoxifen, suggesting that this compound may act as an estrogen receptor agonist. [] Molecular docking studies further support the interaction between this compound and the estrogen receptor. []
A: Research indicates that an acetone extract from saffron flowers, in which this compound is a primary component, significantly enhanced wound closure in a scratch-wound assay using HaCaT cells compared to untreated controls. [] This suggests a potential role for this compound in promoting wound healing, but further studies are needed to confirm its direct involvement.
A: While this compound itself did not affect interleukin-8 (IL-8) secretion in TNF-α stimulated HaCaT cells, a saffron flower acetone extract rich in this compound inhibited TNF-α-induced IL-8 secretion comparably to hydrocortisone. [] Interestingly, the same extract increased IL-6 levels in TNF-α-treated cells. [] This suggests a complex interplay between this compound and inflammatory pathways that warrants further investigation.
A: The molecular formula of this compound is C27H30O16. [, ] Its molecular weight is 610.51 g/mol.
ANone: Various spectroscopic methods are employed to characterize this compound, including:
- UV-Vis Spectroscopy: Provides information about the compound's absorption characteristics in the ultraviolet and visible light regions, which can be helpful for identification and quantification. [, , , , , , , , ]
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound, which is crucial for structural elucidation. [, , , , , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure and connectivity of atoms within the molecule, including 1H NMR and 13C NMR, which are essential for complete structural determination. [, , , , , , , , ]
A: Studies on Chinese cabbage (Brassica rapa L. subsp. chinensis) show that sun drying negatively impacts the levels of this compound and related flavonoids compared to freeze drying or solar cabinet drying. [] This suggests that controlled drying methods, such as freeze drying or solar cabinet drying, may be preferable for preserving this compound content in plant materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.